Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate
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Overview
Description
Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate is a chemical compound known for its unique structure and properties It is an ester derivative of decene, characterized by the presence of chlorine atoms and multiple carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate typically involves the esterification of 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylic acid with ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylic acid.
Reduction: Formation of tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetraol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes and receptors in biological systems. The chlorine atoms may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl 5,8-dihydrodibenzo[a,c]cyclooctene-6,6,7,7-tetracarboxylate
- Tetraethyl propane-1,2,2,3-tetracarboxylate
- 5-Decene-3,3,8,8-tetracarboxylic acid, 5,6-dichloro-, tetraethyl ester
Uniqueness
Tetraethyl 5,6-dichlorodec-5-ene-3,3,8,8-tetracarboxylate is unique due to its specific arrangement of chlorine atoms and carboxylate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
62469-74-3 |
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Molecular Formula |
C22H34Cl2O8 |
Molecular Weight |
497.4 g/mol |
IUPAC Name |
tetraethyl 5,6-dichlorodec-5-ene-2,2,7,7-tetracarboxylate |
InChI |
InChI=1S/C22H34Cl2O8/c1-7-21(17(25)29-9-3,18(26)30-10-4)13-15(23)16(24)14-22(8-2,19(27)31-11-5)20(28)32-12-6/h7-14H2,1-6H3 |
InChI Key |
ZCFKDUMXQJDLMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)(C(=O)OCC)C(=O)OCC)Cl)Cl)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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